molecular formula C14H13N3 B14880263 6-(4-Ethylphenyl)-2-methylpyrimidine-4-carbonitrile

6-(4-Ethylphenyl)-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14880263
M. Wt: 223.27 g/mol
InChI Key: UQGXSIISAIOHTF-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a 4-ethylphenyl group at the 6-position, a methyl group at the 2-position, and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylphenyl)-2-methylpyrimidine-4-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrimidine N-oxides, amines, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(4-Ethylphenyl)-2-methylpyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of key enzymes in bacterial metabolism, while its anticancer properties could be related to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methylphenyl)-2-methylpyrimidine-4-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.

    6-(4-Ethylphenyl)-2-aminopyrimidine-4-carbonitrile: Similar structure but with an amino group instead of a cyano group.

    6-(4-Ethylphenyl)-2-methylpyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.

Uniqueness

6-(4-Ethylphenyl)-2-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylphenyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes. The cyano group at the 4-position provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties .

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

6-(4-ethylphenyl)-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C14H13N3/c1-3-11-4-6-12(7-5-11)14-8-13(9-15)16-10(2)17-14/h4-8H,3H2,1-2H3

InChI Key

UQGXSIISAIOHTF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=NC(=C2)C#N)C

Origin of Product

United States

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